molecular formula C8H8N2O3 B1590020 4-Acetamidopicolinic acid CAS No. 84487-16-1

4-Acetamidopicolinic acid

Cat. No. B1590020
CAS RN: 84487-16-1
M. Wt: 180.16 g/mol
InChI Key: JWWWOLMWKMKSJK-UHFFFAOYSA-N
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Description

4-Acetamidopicolinic acid is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol.


Molecular Structure Analysis

The molecular structure of 4-Acetamidopicolinic acid is represented by the InChI code 1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamidopicolinic acid include its molecular weight (180.16 g/mol) and its linear formula (C8H8N2O3) . Other properties such as color, density, hardness, and melting and boiling points are not specified in the search results.

Scientific Research Applications

Positive Allosteric Modulation of mGlu4

A series of N-(4-acetamido)-phenylpicolinamides, closely related to 4-Acetamidopicolinic acid, have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)). These compounds exhibit submicromolar potency at both human and rat mGlu(4), demonstrating good brain exposure in rats, which is crucial for the development of new treatments for neurological disorders (Engers et al., 2011).

Antimicrobial Activity

Derivatives of 4-Acetamidopicolinic acid have been investigated for their in vitro antimicrobial activity. For instance, a series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were synthesized from glycine and exhibited varying degrees of inhibitory actions against bacteria and fungi, highlighting the potential of 4-Acetamidopicolinic acid derivatives as antimicrobial agents (Vanparia et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Acetamidopicolinic acid have been utilized to enhance the detection of small molecules via mass spectrometry imaging (MSI). For example, D(4)-α-Cyano-4-hydroxycinnamic acid (a derivative) was synthesized to act as a matrix for MALDI-MS and MSI, effectively uncovering previously masked signals of low molecular weight compounds, including neurotransmitters like acetylcholine (Shariatgorji et al., 2012).

Organic Synthesis

4-Acetamidopicolinic acid and its analogs have been utilized as intermediates in organic synthesis. An electrocatalytic method employing 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator has been developed to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids, demonstrating the versatility of 4-Acetamidopicolinic acid derivatives in facilitating organic transformations (Rafiee et al., 2018).

properties

IUPAC Name

4-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWOLMWKMKSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516043
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidopicolinic acid

CAS RN

84487-16-1
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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